molecular formula C23H21N3O2.ClH<br>C23H22ClN3O2 B14459965 1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride CAS No. 69695-75-6

1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride

Cat. No.: B14459965
CAS No.: 69695-75-6
M. Wt: 407.9 g/mol
InChI Key: MBYMHMBWQCJXBL-UHFFFAOYSA-N
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Description

1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride is a synthetic organic compound. It belongs to the anthraquinone family, which is known for its vibrant colors and applications in dyes and pigments. This compound is particularly notable for its use in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride typically involves the reaction of anthraquinone derivatives with amines. The process generally includes:

    Nitration: of anthraquinone to introduce nitro groups.

    Reduction: of nitro groups to amines.

    Coupling: with dimethylaminomethylphenylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Can be reduced to form hydroquinones.

    Substitution: Undergoes electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and other industrial chemicals.

Scientific Research Applications

1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic dye.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of 1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride involves its interaction with molecular targets such as enzymes and cellular structures. The compound can intercalate into DNA, affecting transcription and replication processes. It also generates reactive oxygen species upon exposure to light, which can induce cell damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-((4-((dimethylamino)methyl)phenyl)amino)anthraquinone
  • 1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)-9,10-anthraquinone acetate

Uniqueness

1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific color properties and reactivity profiles.

Properties

CAS No.

69695-75-6

Molecular Formula

C23H21N3O2.ClH
C23H22ClN3O2

Molecular Weight

407.9 g/mol

IUPAC Name

1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;hydrochloride

InChI

InChI=1S/C23H21N3O2.ClH/c1-26(2)13-14-6-5-7-15(12-14)25-19-11-10-18(24)20-21(19)23(28)17-9-4-3-8-16(17)22(20)27;/h3-12,25H,13,24H2,1-2H3;1H

InChI Key

MBYMHMBWQCJXBL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.Cl

Origin of Product

United States

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